Cas no 884495-14-1 (5-bromo-2-methoxy-4-methyl-3-nitro-pyridine)

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine structure
884495-14-1 structure
Nombre del producto:5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
Número CAS:884495-14-1
MF:C7H7BrN2O3
Megavatios:247.046080827713
MDL:MFCD06659504
CID:69284

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Propiedades químicas y físicas

Nombre e identificación

    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
    • 5-Bromo-2-methoxy-3-nitro-4-picoline
    • 5-bromo-4-methyl-2-(methyloxy)-3-nitropyridine
    • Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
    • 5-bromo-2-methoxy-3-nitro-4-methylpyridine
    • 2-METHOXY-3-NITRO-5-BROMO-4-METHYLPYRIDINE
    • PubChem6588
    • BGDKJBCVNNWITN-UHFFFAOYSA-N
    • OR41181
    • AS04926
    • FCH1380077
    • SY101618
    • BC003163
    • AB0033145
    • 5-Bromo-2-me
    • 5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (ACI)
    • MDL: MFCD06659504
    • Renchi: 1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3
    • Clave inchi: BGDKJBCVNNWITN-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C(C)=C(Br)C=NC=1OC)=O

Atributos calculados

  • Calidad precisa: 245.96400
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 197
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Superficie del Polo topológico: 67.9
  • Xlogp3: 2

Propiedades experimentales

  • Punto de fusión: 88-90°C
  • PSA: 67.94000
  • Logp: 2.59250

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Información de Seguridad

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B684810-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1
10g
$ 477.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059257-100g
5-Bromo-2-methoxy-3-nitro-4-picoline
884495-14-1 98%
100g
¥1845.00 2024-04-27
eNovation Chemicals LLC
D519298-10g
5-BroMo-2-Methoxy-4-Methyl-3-nitropyridine
884495-14-1 97%
10g
$1020 2024-05-24
Enamine
EN300-6480566-5.0g
5-bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 95%
5g
$56.0 2023-06-01
Chemenu
CM174169-100g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
100g
$615 2022-03-01
Chemenu
CM174169-500g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
500g
$1476 2022-03-01
Fluorochem
036247-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
10g
£123.00 2022-03-01
Chemenu
CM174169-100g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
100g
$655 2021-08-05
ChemScence
CS-M1658-100g
Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
884495-14-1 99.08%
100g
$528.0 2022-04-26
eNovation Chemicals LLC
D519298-25g
5-BroMo-2-Methoxy-4-Methyl-3-nitropyridine
884495-14-1 97%
25g
$1820 2024-05-24

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Acetic acid ;  10 min, rt; 5 min, rt; rt → 95 °C; 5 h, 95 °C; 95 °C → 60 °C
1.2 Reagents: Sodium acetate Solvents: Water ;  0.5 h, 25 - 30 °C
1.3 Reagents: Bromine ;  8 h, 25 - 30 °C
1.4 Reagents: Sodium bisulfate Solvents: Water ;  5 min, 25 - 30 °C; 1 h, 25 - 30 °C
2.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
2.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
2.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
3.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Acetic acid
1.2 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
1.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
1.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  60 min, < 20 °C; 20 °C → 40 °C
2.2 Reagents: 2,2-Dimethylpropanenitrile ;  7 h, 39 - 43 °C; 2.5 h, 40 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 2,2-Dimethylpropanenitrile ,  Hydrochloric acid Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
1.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 0 °C → reflux; 23 h, reflux
2.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, rt; 12 h, 80 °C
2.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referencia
Diving into the Water: Inducible Binding Conformations for BRD4, TAF1(2), BRD9, and CECR2 Bromodomains
Crawford, Terry D.; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5391-5402

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Raw materials

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Preparation Products

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:884495-14-1)5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
A842608
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):174.0/868.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:884495-14-1)5-Bromo-2-methoxy-4-methyl-3-nitropyridine
sfd2141
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe